molecular formula C9H19N3O B13985622 trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol

trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol

Cat. No.: B13985622
M. Wt: 185.27 g/mol
InChI Key: QWAZYYLOVOHAMB-UHFFFAOYSA-N
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Description

trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol: is a chemical compound with a molecular formula of C9H19N3O It is a derivative of piperazine and pyrrolidine, featuring a hydroxyl group on the pyrrolidine ring and a methyl group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol typically involves the reaction of 4-methylpiperazine with a suitable pyrrolidine derivative. One common method is the reductive amination of 4-methylpiperazine with 3-pyrrolidone under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures and pressures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Halogenated or alkylated pyrrolidine derivatives.

Scientific Research Applications

Chemistry: trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules in medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Researchers investigate its efficacy and safety in preclinical and clinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • trans-4-(1-Piperidinyl)tetrahydro-3-furanamine dihydrochloride
  • trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
  • trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Comparison: While these compounds share structural similarities with trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol, they differ in their functional groups and specific chemical properties. For instance, the presence of different substituents (e.g., ethoxy, methoxy) can significantly alter their reactivity, solubility, and biological activity. The unique combination of the piperazine and pyrrolidine rings in this compound, along with its hydroxyl group, distinguishes it from these similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZYYLOVOHAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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